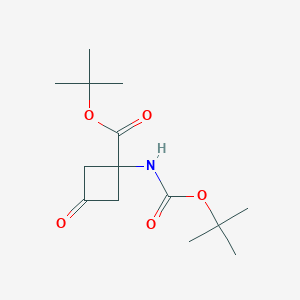

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate

Description

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate is a cyclobutane derivative featuring a ketone group at the 3-position, a tert-butoxycarbonyl (Boc)-protected amino group at the 1-position, and a tert-butyl ester moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its Boc group provides stability during reactions while allowing selective deprotection under acidic conditions . The cyclobutane ring introduces steric constraints, influencing reactivity and conformational flexibility, making it valuable for constructing strained scaffolds in drug discovery.

Properties

Molecular Formula |

C14H23NO5 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

tert-butyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate |

InChI |

InChI=1S/C14H23NO5/c1-12(2,3)19-10(17)14(7-9(16)8-14)15-11(18)20-13(4,5)6/h7-8H2,1-6H3,(H,15,18) |

InChI Key |

UZKCCFYUFMOGMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate typically involves the reaction of tert-butyl 3-oxocyclobutanecarboxylate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction is carried out under aqueous conditions or in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: The BOC group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and deprotected amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Drug Development

The compound has been investigated for its potential as a precursor in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Case Studies:

- A study demonstrated the use of tert-butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate in synthesizing analogs of known therapeutic agents, leading to compounds with enhanced biological activity and selectivity .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of bioactive molecules, particularly in the field of peptide chemistry.

Example Applications:

- The compound has been employed in the synthesis of cyclic peptides, which are known for their stability and bioactivity. These peptides have shown promise in treating conditions such as cancer and metabolic disorders .

Table: Comparison of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Drug Development | Used as a precursor for synthesizing pharmaceuticals | Enhanced activity in analogs |

| Bioactive Compound Synthesis | Important for creating cyclic peptides with therapeutic potential | Stability and efficacy in trials |

| Organic Synthesis | Facilitates the creation of complex organic molecules | Versatile reactions reported |

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit various therapeutic effects, including anti-inflammatory and anticancer properties.

Therapeutic Insights:

Mechanism of Action

The mechanism of action of tert-butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with tert-butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate:

tert-Butyl 3-Oxocyclobutanecarboxylate

Structure: Lacks the Boc-protected amino group, retaining only the 3-oxo cyclobutane core and tert-butyl ester. Properties:

- Molecular Weight : 184.23 g/mol (vs. 340.41 g/mol for the target compound).

- Reactivity: The absence of the Boc-amino group simplifies its reactivity, making it a precursor for ketone-based transformations (e.g., nucleophilic additions) .

- Applications : Widely used as a building block for cyclobutane-containing molecules in materials science and medicinal chemistry.

tert-Butyl (1-((2-Chloro-5-nitropyrimidin-4-yl)amino)cyclohexyl)methyl)carbamate

Structure : Features a Boc-protected amine but incorporates a pyrimidine ring and cyclohexane moiety instead of cyclobutane.

Properties :

- Synthetic Utility : Used in multi-step syntheses (e.g., for purine derivatives) via nitro reduction and cyclization .

- Stability : The pyrimidine ring enhances aromatic stability but reduces strain compared to cyclobutane derivatives.

1-(tert-Butylsulfanyl)-3-oxocyclobutane-1-carboxylic Acid

Structure: Replaces the Boc-amino and tert-butyl ester with a tert-butylsulfanyl group and carboxylic acid. Properties:

- Solubility : Increased polarity due to the carboxylic acid group improves aqueous solubility compared to the esterified target compound .

- Reactivity : The sulfanyl group participates in thiol-ene click chemistry, offering divergent functionalization pathways.

Data Table: Comparative Analysis

Biological Activity

tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxocyclobutanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 241.31 g/mol. The compound features a cyclobutane ring, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 241.31 g/mol |

| CAS Number | Not specified |

| Appearance | Pale yellow solid |

Research indicates that compounds containing the tert-butoxycarbonyl (Boc) group often exhibit enhanced stability and bioavailability. The Boc group can influence the compound's interaction with biological targets, potentially enhancing its efficacy in various applications, including as an antibiotic potentiator or in metabolic imaging.

Case Studies and Research Findings

- Antibiotic Potentiation : A study highlighted that similar Boc-amino compounds can enhance the activity of antibiotics against resistant bacterial strains. For instance, derivatives of amides were shown to significantly reduce the minimum inhibitory concentration (MIC) of clarithromycin against E. coli ATCC 25922 by up to 512-fold when combined with certain potentiators . Although specific data on this compound is limited, the structural similarities suggest potential for similar effects.

- Metabolic Imaging : The synthesis and characterization of related compounds have been explored for their use as metabolic imaging agents in oncology. For example, L-[5-¹¹C]-Glutamine, derived from similar precursors, has been utilized for imaging tumors due to its role in cellular metabolism . The potential application of this compound in this area warrants further investigation.

Table 2: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.